LSD1 Inhibition with >280-Fold Selectivity Window Over MAOA: Direct Within-Assay Comparison
In a standardized enzyme inhibition panel conducted under identical assay conditions and curated by ChEMBL, 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one inhibited human recombinant LSD1 with an IC50 of 356 nM [1]. In the same panel, inhibition of the structurally related flavin-dependent enzyme monoamine oxidase A (MAOA) yielded an IC50 greater than 100,000 nM (>100 µM), representing a selectivity window exceeding 280-fold for LSD1 over MAOA [1]. This degree of selectivity is critical because MAOA off-target inhibition is a well-documented liability in LSD1 drug discovery, and many early LSD1 inhibitors derived from tranylcypromine scaffolds lack this discrimination [2]. The quantified selectivity index of >281-fold positions this compound as a differentiated chemical probe relative to non-selective or less-characterized benzothiazepine analogs.
| Evidence Dimension | LSD1 vs MAOA selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | LSD1 IC50 = 356 nM; MAOA IC50 > 100,000 nM (>100 µM) |
| Comparator Or Baseline | Same compound tested against both targets in a single curated panel (ChEMBL/BindingDB); early tranylcypromine-derived LSD1 inhibitors typically show MAOA IC50 values in the low micromolar to nanomolar range with poor selectivity [2] |
| Quantified Difference | Selectivity index = (MAOA IC50 / LSD1 IC50) = >100,000 / 356 = >281-fold selectivity for LSD1 over MAOA |
| Conditions | Inhibition of human recombinant LSD1 assessed as effect on H₂O₂ production incubated for 30 min using methylated peptide substrate with Amplex red reagent; MAOA inhibition assessed using (4S)-4,5-dihydro-2-(6-hydroxybenzothiazolyl)-4-thiazolecarboxylic acid substrate incubated for 60 min by luciferin detection [1] |
Why This Matters
Procurement of LSD1 inhibitors with documented MAOA selectivity data is essential for epigenetic research programs, as MAOA off-target activity confounds cellular phenotype interpretation and limits translational utility; this compound provides a rare, quantitatively characterized selectivity benchmark within the benzothiazepine chemical space.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053): LSD1 IC50 = 356 nM; MAOA IC50 > 100,000 nM. Data curated by ChEMBL/Waseda University. View Source
- [2] Mould, D. P., McGonagle, A. E., Wiseman, D. H., Williams, E. L., & Jordan, A. M. (2015). Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date. Medicinal Research Reviews, 35(3), 586–618. Note: Documents the selectivity challenge of tranylcypromine-derived LSD1 inhibitors against MAOA. View Source
